

physicochemical properties of 5-Amino-2-fluorobenzenesulfonic acid

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Compound of Interest

Compound Name: 5-Amino-2-fluorobenzenesulfonic acid

Cat. No.: B1316496

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An In-depth Technical Guide to the Physicochemical Properties of **5-Amino-2-fluorobenzenesulfonic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **5-Amino-2-fluorobenzenesulfonic acid** (CAS: 38962-61-7), an important organic building block. The information is presented to support research and development activities where this compound is utilized.

Core Physicochemical Properties

The fundamental properties of **5-Amino-2-fluorobenzenesulfonic acid** are summarized below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ FNO ₃ S	[1]
Molecular Weight	191.18 g/mol	[1] [2]
Appearance	Solid	[1]
Melting Point	≥310 °C	[2]
Boiling Point	Decomposes before boiling	N/A
Density (Predicted)	1.61 g/cm ³	[2]
pKa (Predicted)	-1.66 ± 0.42	[2]
InChI Key	JXRZCHPTZXGPTD- UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=C(C=C1N)S(=O)(=O)O)F	[2]

Note on Solubility: While specific quantitative solubility data is not readily available, the structure of **5-Amino-2-fluorobenzenesulfonic acid**, containing both a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H), suggests it exists as a zwitterion. This structure typically imparts moderate solubility in water and polar protic solvents, and limited solubility in nonpolar organic solvents.

Spectroscopic Characteristics (Predicted)

Detailed experimental spectra for this specific molecule are not publicly available. However, based on its functional groups, the following spectroscopic characteristics can be predicted.

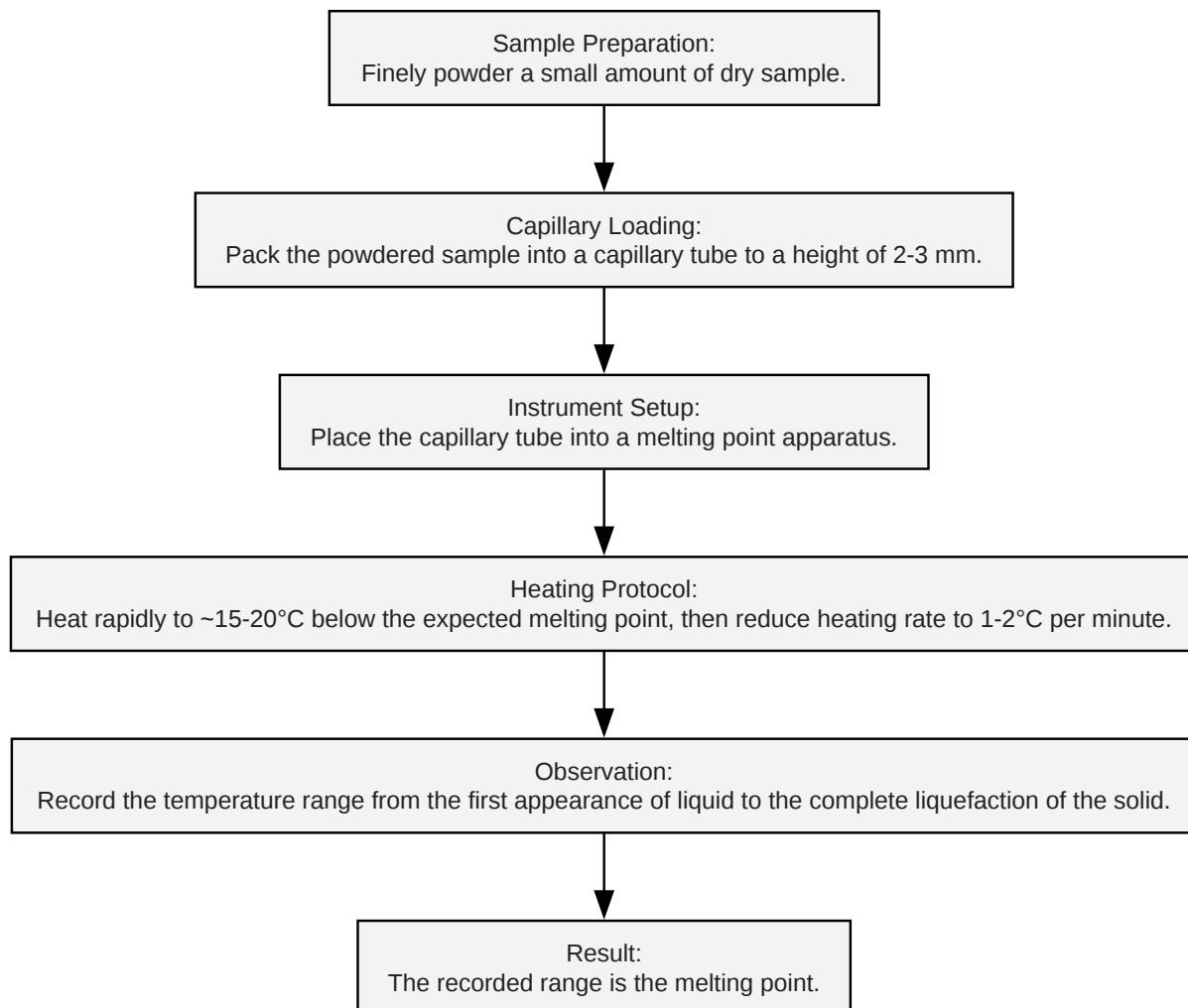
Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Aromatic Protons	δ 6.5 - 8.0 ppm
Amine Protons	Broad signal, variable chemical shift	
¹³ C NMR	Aromatic Carbons	δ 110 - 160 ppm
FT-IR	N-H Stretch (Amine)	3300 - 3500 cm^{-1}
S=O Stretch (Sulfonic Acid)	1150 - 1250 cm^{-1} (asymmetric), 1030 - 1080 cm^{-1} (symmetric)	
O-H Stretch (Sulfonic Acid)	Broad, 2500 - 3300 cm^{-1}	
C-F Stretch	1000 - 1400 cm^{-1}	
C=C Stretch (Aromatic)	1450 - 1600 cm^{-1}	

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a solid organic compound like **5-Amino-2-fluorobenzenesulfonic acid**.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound.



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Caption: Workflow for Melting Point Determination.

- Sample Preparation: A small quantity of the crystalline solid is finely ground to ensure uniform heat distribution.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube.
- Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a controlled rate.

- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. The melting point is reported as this range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This method identifies functional groups within the molecule by measuring the absorption of infrared radiation. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the infrared spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

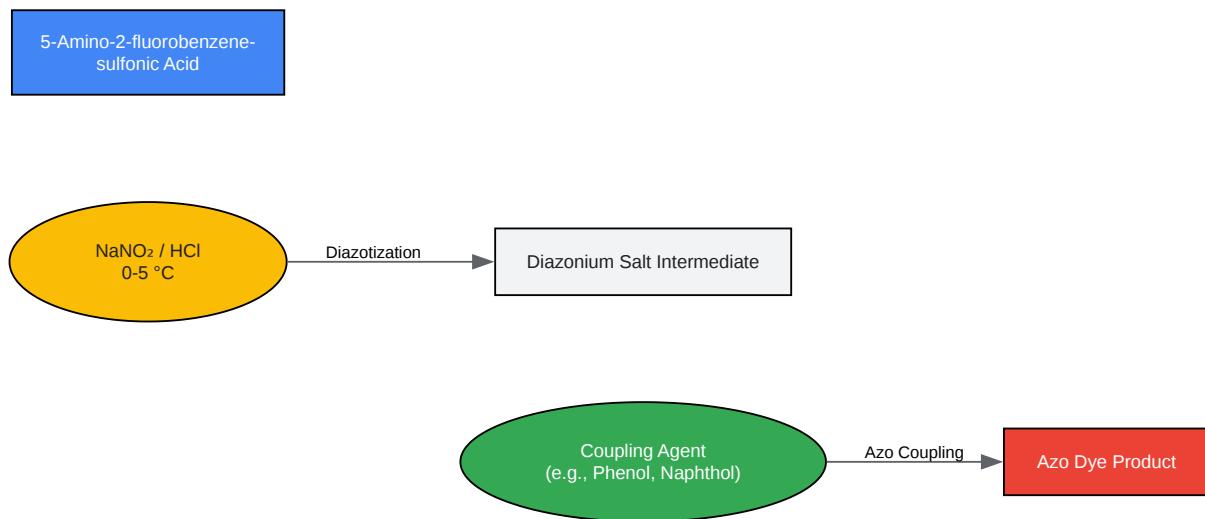
NMR spectroscopy provides detailed information about the atomic structure of the molecule.

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the polar nature of the compound). A small amount of a reference standard like Tetramethylsilane (TMS) may be added if not present in the solvent.
- Transfer: Transfer the solution to a 5 mm NMR tube.

- Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ^1H , ^{13}C).
- Data Acquisition: Acquire the spectra using standard pulse sequences. Key experiments include ^1H NMR, ^{13}C NMR, and potentially 2D experiments like COSY or HSQC for more detailed structural elucidation.
- Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). The resulting spectra are analyzed for chemical shifts, signal integrations, and coupling patterns to determine the molecular structure.

Synthetic Utility: A Representative Workflow

5-Amino-2-fluorobenzenesulfonic acid is a valuable intermediate in organic synthesis. Its primary utility stems from the reactivity of the aromatic amine group. A common and illustrative application is its use as a precursor in the synthesis of azo dyes through a diazotization-coupling reaction sequence.



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Caption: Synthetic pathway for Azo Dye formation.

This workflow illustrates a fundamental transformation for aromatic amines. The amino group is first converted to a highly reactive diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid). This intermediate is then immediately reacted with an electron-rich coupling agent (such as a phenol or another aromatic amine) to form a stable azo compound, which is characteristically colored. This reaction pathway is a cornerstone of the synthetic dye industry.^[3]

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